4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFHTAOILMWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of toluene.
Procedure :
- Toluene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by gradual warming to room temperature.
- The crude product is isolated by quenching in ice-water and extracting with chloroform.
| Parameter | Value/Detail |
|---|---|
| Reactants | Toluene, chlorosulfonic acid |
| Temperature | 0–25°C |
| Yield | 70–85% |
| Purity | Confirmed by NMR |
Preparation of 3-(3-Methylisoxazol-5-yl)propan-1-amine
This intermediate is synthesized via cyclization and subsequent functionalization:
- Isoxazole Ring Formation : Reacting acetylacetone with hydroxylamine hydrochloride in ethanol under reflux to form 3-methylisoxazol-5-ol.
- Propylamine Chain Introduction : Alkylation of the isoxazole with 3-bromopropanenitrile, followed by reduction of the nitrile to an amine using LiAlH₄.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetylacetone, NH₂OH·HCl, EtOH | 65% |
| Alkylation | 3-Bromopropanenitrile, K₂CO₃ | 55% |
| Reduction | LiAlH₄, THF, 0°C → RT | 75% |
Coupling Reaction
The final step involves reacting equimolar amounts of 4-methylbenzenesulfonyl chloride and 3-(3-methylisoxazol-5-yl)propan-1-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimized Conditions :
- Solvent : DCM
- Base : TEA (1.2 equiv)
- Temperature : 0°C → RT, 12 hours
- Workup : Washing with 1M HCl, brine, and drying over Na₂SO₄.
- Purification : Recrystallization from ethanol/water (3:1).
| Parameter | Outcome |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C (decomp.) |
| Purity | >98% (HPLC) |
Stepwise Assembly of the Isoxazole-Propylamine Side Chain
Alternative Pathway for Side-Chain Synthesis
To circumvent instability issues during direct coupling, some protocols pre-form the isoxazole-propylamine moiety:
- Mitsunobu Reaction : Coupling 3-methylisoxazol-5-ol with tert-butyl (3-bromopropyl)carbamate using DIAD and PPh₃.
- Deprotection : Removing the Boc group with TFA to yield the free amine.
| Step | Conditions | Yield |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 60% |
| Deprotection | TFA/DCM (1:1), RT, 2h | 90% |
Advantages and Limitations
- Advantages : Higher purity of the amine intermediate.
- Limitations : Additional steps increase synthesis time and cost.
Challenges in Synthesis
Sensitivity of Isoxazole Ring
The 3-methylisoxazole group is prone to ring-opening under acidic or high-temperature conditions. For example, exposure to HCl during workup can degrade the isoxazole unless neutralization is prompt.
Purification Difficulties
The polar sulfonamide and amphiphilic propylamine side chain complicate crystallization. Gradient elution in flash chromatography (SiO₂, hexane/EtOAc) is often necessary.
Scalability and Industrial Applications
Pilot-Scale Production
A patented method (HUP0400923A3) describes a kilogram-scale synthesis using continuous flow reactors to enhance mixing and heat transfer during sulfonamide formation.
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic |
| Throughput | 500 g/day |
| Purity | 99.5% |
Pharmaceutical Relevance
The compound’s structural similarity to COX-2 inhibitors (e.g., celecoxib) suggests potential anti-inflammatory applications, though biological testing remains pending.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria.
Pathways Involved: By inhibiting folic acid synthesis, the compound exerts its antibacterial effects, leading to the inhibition of bacterial growth and multiplication.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s molecular formula is C₁₄H₁₇N₂O₃S (calculated molar mass: 293.36 g/mol). Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Physicochemical Properties
Available data for analogous sulfonamides suggest the following trends:
- The melting point of the target compound is expected to be lower than that of ’s Compound 1k (130–132°C), which features a rigid furan-methoxyphenyl system. The isoxazole’s planar structure may reduce crystallinity compared to fused bicyclic systems .
- Synthetic yields for the target likely align with ’s mid-range yields (70–85%), assuming similar steric challenges during propyl chain functionalization .
Biological Activity
4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews available literature on its synthesis, biological properties, and mechanisms of action, alongside relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a benzenesulfonamide core, with a 3-methylisoxazole moiety contributing to its unique properties. The synthesis typically involves several steps:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the propyl chain : The isoxazole derivative is then reacted with a propylating agent.
- Final sulfonamide formation : The resulting compound undergoes sulfonation to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2S |
| Molecular Weight | 270.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not provided] |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoxazole have been evaluated for their cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer).
In one study, compounds with similar structural features demonstrated half-maximal cytotoxic concentrations (CC50) significantly lower than traditional chemotherapeutics like cisplatin and fluorouracil, suggesting a promising therapeutic index for further development .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The isoxazole moiety is believed to modulate enzyme activity or receptor interactions, while the sulfonamide group may enhance binding affinity to biological targets.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds within this class possess antimicrobial activity. For example, some derivatives have shown efficacy against bacterial strains in vitro, indicating potential applications in treating infections .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The most potent compound demonstrated a CC50 value of 58.4 µM against HT29 cells, outperforming conventional drugs .
- Selectivity Index : The selectivity index (SI), which measures the relative toxicity to cancer cells compared to normal cells, was significantly favorable for certain derivatives, indicating lower toxicity to healthy human dermal fibroblasts compared to cancer cells .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may inhibit key pathways involved in tumor growth, although further mechanistic studies are required to elucidate these interactions fully.
Q & A
Basic: What are the key synthetic challenges in preparing 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide, and how are they addressed methodologically?
The synthesis of this compound involves multi-step reactions, including sulfonamide coupling and regioselective functionalization of the isoxazole ring. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the isoxazole ring requires precise temperature control (0–5°C) and anhydrous conditions to avoid side reactions .
- Coupling Efficiency : The sulfonamide linkage (N–S bond) often requires activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to improve yields .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to polar byproducts .
Advanced: How can reaction optimization for this compound benefit from statistical design of experiments (DoE)?
DoE minimizes trial-and-error approaches by systematically varying parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
- Central Composite Design (CCD) can optimize coupling reactions by modeling interactions between temperature (X₁) and catalyst concentration (X₂), reducing the number of experiments needed .
- Response Surface Methodology (RSM) identifies non-linear relationships, such as how solvent polarity (e.g., DMF vs. THF) affects reaction yield and purity .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- ¹H/¹³C NMR : Confirms regiochemistry of the isoxazole ring (e.g., proton signals at δ 6.2–6.4 ppm for isoxazole protons) and sulfonamide linkage (NH resonance at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and isoxazole C=N/C-O vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.12) and detects fragmentation patterns .
Advanced: How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .
- Molecular Docking : Models interactions with NLRP3 inflammasome or cytochrome P450 isoforms, identifying key binding residues (e.g., hydrogen bonds with Arg341 or π-π stacking with Phe414) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Basic: What biological targets are hypothesized for this compound, and how are they validated experimentally?
- Target Hypotheses : Potential targets include NLRP3 inflammasome (due to sulfonamide motifs) and bacterial dihydrofolate reductase (DHFR) (isoxazole’s resemblance to pterin) .
- Validation Methods :
- Enzyme Inhibition Assays : IC₅₀ determination via spectrophotometric monitoring of NADPH oxidation .
- Cellular Models : THP-1 macrophages treated with LPS/ATP to measure IL-1β suppression via ELISA .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions may arise from assay conditions (e.g., buffer pH, cell passage number). Methodological solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size and incubation time .
- Orthogonal Assays : Confirm DHFR inhibition via both enzymatic assays and genetic knockdown (siRNA) in cell lines .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .
Basic: What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Buffers at pH 7.4 (PBS) minimize sulfonamide hydrolysis, while lyophilization preserves stability for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Bioisosteric Replacement : Substitute the isoxazole with a 1,2,4-oxadiazole to improve metabolic stability while retaining target affinity .
- Prodrug Design : Introduce ester moieties on the sulfonamide to enhance oral bioavailability, with hydrolysis in vivo releasing the active compound .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .
Advanced: How can machine learning models accelerate the discovery of derivatives with enhanced activity?
- QSAR Models : Train on datasets of sulfonamide bioactivity (e.g., ChEMBL) to predict IC₅₀ values for novel analogs .
- Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose derivatives with optimized logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
